molecular formula C12H3ClF5NO B1453170 2-Chloro-5-(pentafluorobenzoyl)pyridine CAS No. 1187165-90-7

2-Chloro-5-(pentafluorobenzoyl)pyridine

Cat. No.: B1453170
CAS No.: 1187165-90-7
M. Wt: 307.6 g/mol
InChI Key: IBGJLRNTAAFHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(pentafluorobenzoyl)pyridine is a specialized heterocyclic building block designed for advanced research and development, particularly in medicinal and agrochemical chemistry. This compound features a pyridine ring system substituted with a chloro group and an electron-deficient pentafluorobenzoyl moiety. The strategic incorporation of fluorine atoms is known to significantly influence a molecule's properties, enhancing metabolic stability, lipophilicity, and bioavailability, which are critical factors in the design of modern active ingredients . Research Applications and Value: • Pharmaceutical Intermediates: This compound serves as a versatile synthon for constructing novel active molecules. The chloro group is a prime site for nucleophilic aromatic substitution, allowing for the introduction of amines and other nucleophiles. Meanwhile, the pentafluorobenzoyl group can be further modified or contributes directly to biological activity through interactions with target proteins. It is a valuable precursor in the synthesis of potential fluorinated drugs, a class that constitutes a growing proportion of FDA-approved pharmaceuticals each year . • Agrochemical Research: Chloropyridine derivatives are established intermediates in the synthesis of insecticides and herbicides . The structural motifs present in this compound make it a candidate for creating new crop protection agents. • Material Science: Researchers may explore its use in developing specialty chemicals and functional materials. Handling and Safety: Researchers should consult the safety data sheet (SDS) before use. Proper personal protective equipment (PPE) should be worn, and all handling should occur in a well-ventilated fume hood. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3ClF5NO/c13-5-2-1-4(3-19-5)12(20)6-7(14)9(16)11(18)10(17)8(6)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGJLRNTAAFHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-5-Substituted Pyridines

A key intermediate in the synthesis of this compound is often 2-chloro-5-methylpyridine or a related 2-chloro-5-substituted pyridine. According to US Patent US4612377A, 2-chloro-5-methylpyridine can be prepared by chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone in a high boiling chlorinated aromatic solvent such as 1,2,4-trichlorobenzene at 50-60 °C, followed by further chlorination steps using chlorine gas and a free radical initiator like benzoyl peroxide.

Key conditions:

Step Conditions
Chlorination of dihydropyridone 50-60 °C, 1,2,4-trichlorobenzene solvent
Further chlorination Chlorine gas, benzoyl peroxide initiator, reflux
Reaction time 0.5 to 10 hours (typically 1-2 hours)

This method ensures selective chlorination at the 2-position and functionalization at the 5-position, providing a versatile intermediate for further modifications.

Introduction of Pentafluorobenzoyl Group

The pentafluorobenzoyl moiety can be introduced via acylation reactions using pentafluorobenzoyl chloride or related activated derivatives. Although direct literature on the acylation of 2-chloro-5-pyridine derivatives with pentafluorobenzoyl chloride is scarce, standard Friedel-Crafts type acylation or nucleophilic aromatic substitution reactions under controlled conditions are typically employed.

A plausible approach involves:

  • Activation of the pyridine ring at the 5-position (via lithiation or directed metalation).
  • Reaction with pentafluorobenzoyl chloride under anhydrous conditions.
  • Use of Lewis acid catalysts (e.g., AlCl3) or base catalysts to facilitate acylation.

Halogen Exchange Fluorination (Relevant for Fluorinated Derivatives)

For related fluorinated pyridine derivatives, halogen exchange fluorination using potassium fluoride in dimethyl sulfoxide (DMSO) with phase-transfer catalysts such as hexadecyl trimethyl ammonium bromide has been reported to replace chlorine substituents with fluorine. This method can be adapted for introducing pentafluorobenzoyl groups or modifying halogen substituents on the pyridine ring.

Typical conditions:

Reagent Role
Potassium fluoride (excess) Fluorinating agent
Dimethyl sulfoxide (DMSO) Solvent
Phase transfer catalyst Facilitates halogen exchange

Reaction temperatures are generally elevated (~140 °C) with prolonged stirring (up to 20 hours) to ensure complete conversion.

Summary Table of Preparation Steps

Step No. Reaction Key Reagents/Conditions Outcome/Notes
1 Chlorination of 5-methylpyridine precursor Chlorine gas, 1,2,4-trichlorobenzene, benzoyl peroxide, 50-130 °C Formation of 2-chloro-5-methylpyridine
2 Directed acylation with pentafluorobenzoyl chloride Pentafluorobenzoyl chloride, Lewis acid catalyst, anhydrous conditions Introduction of pentafluorobenzoyl group at 5-position
3 Halogen exchange fluorination (if needed) Potassium fluoride, DMSO, phase transfer catalyst, 140 °C, 20 h Replacement of chlorine substituents with fluorine

Chemical Reactions Analysis

2-Chloro-5-(pentafluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form various oxidized products.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(pentafluorobenzoyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pentafluorobenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and pentafluorobenzoyl groups play a crucial role in its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogs based on substituent variations, applications, synthesis, and toxicity:

Compound Name Molecular Formula Substituents Applications Key Properties Synthesis Yield/Notes References
2-Chloro-5-(4-propylbenzoyl)pyridine C₁₅H₁₄ClNO 4-propylbenzoyl at 5-position Agrochemical intermediates Molar mass: 259.73 g/mol; lower fluorination may reduce electron-withdrawing effects Commercial availability noted; synthesis methods not specified
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N CF₃ at 5-position Pesticides, pharmaceuticals High thermal stability; market value projected to grow (US$ Million by 2031) 5-step synthesis from benzyl chloride (total yield: 37.4%)
2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine C₁₀H₁₁ClN₃ Imidazoline-methyl at 5-position Low bee-toxicity pesticides Prioritized for eco-friendly agrochemicals; structural similarity to neonicotinoids Optimized via reaction with 2-chloro-5-(chloromethyl)pyridine (Table 1 in )
2-Chloro-5-(chloromethyl)pyridine C₆H₅Cl₂N Chloromethyl at 5-position Chemical synthesis intermediate High toxicity (contact eczema, RADS potential); hazardous handling required Intermediate in pesticide synthesis; toxicological data from RTECS
2-Chloro-5-fluoro-3-methylpyridine C₆H₅ClFN Fluoro and methyl at 5- and 3-positions Pharmaceutical building block Enhanced lipophilicity due to methyl group; potential CNS drug applications Commercial supplier data available; synthesis not detailed
Key Research Findings
  • Electron-Withdrawing Effects: The pentafluorobenzoyl group in the target compound provides stronger electron-withdrawing effects compared to non-fluorinated analogs (e.g., 4-propylbenzoyl in ), enhancing electrophilic reactivity and metabolic stability in drug design.
  • Toxicity Profiles : Unlike 2-chloro-5-(chloromethyl)pyridine, which exhibits severe toxicity (e.g., respiratory hazards ), analogs with imidazoline or trifluoromethyl groups () are prioritized for lower environmental impact.
  • Market Viability : 2-Chloro-5-(trifluoromethyl)pyridine dominates industrial applications, with a projected market value increase due to its use in pesticides and electronics .

Biological Activity

2-Chloro-5-(pentafluorobenzoyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a pentafluorobenzoyl moiety. The biological activity of this compound has been investigated in various contexts, including its interactions with enzymes, cellular effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways.
PropertyValue
Molecular Weight295.57 g/mol
SolubilitySoluble in organic solvents
LogP (octanol-water)4.12
pKaNot available

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown significant inhibition of growth, particularly against Gram-negative bacteria.

  • Case Study : A study conducted by researchers evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting promising potential as an antimicrobial agent .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been explored in cancer cell lines.

  • Study Findings : In vitro assays revealed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins .

Pharmacological Applications

Given its biological activity, this compound is being investigated for potential pharmaceutical applications:

  • Antidiabetic Properties : Preliminary studies suggest that this compound may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, it could enhance insulin secretion and improve glycemic control in diabetic models .

Research Applications

The compound serves as a valuable building block in chemical synthesis and material science:

  • Synthetic Applications : It is utilized in the synthesis of more complex molecules due to its reactive functional groups.
  • Material Science : Its unique properties make it suitable for developing new materials with specific characteristics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of 2-Chloro-5-(pentafluorobenzoyl)pyridine?

  • Methodological Answer : The synthesis typically involves halogenation of pyridine derivatives followed by Friedel-Crafts acylation with pentafluorobenzoyl chloride. Key factors include:

  • Solvent selection : Dichloromethane or acetonitrile under reflux improves reaction efficiency by stabilizing intermediates .
  • Temperature control : Maintaining 60–80°C prevents side reactions like over-chlorination .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the pyridine ring’s 5-position .
    • Data Consideration : Monitor reaction progress via TLC or HPLC, targeting a purity >95% (by NMR) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹³C/¹⁹F-NMR : The pentafluorobenzoyl group shows distinct ¹⁹F signals at δ -140 to -160 ppm (CF₃ groups) and aromatic carbons at δ 120–150 ppm .
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 335.98 (calculated for C₁₂H₄ClF₅NO) .
  • IR Spectroscopy : Confirm C=O stretching (1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluorobenzoyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Insight : The pentafluorobenzoyl group deactivates the pyridine ring, directing nucleophilic attacks to the 4-position. Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ and aryl boronic acids in THF/water (3:1) at 80°C for 12 hours .
  • Contradiction Analysis : If coupling yields are low (<50%), steric hindrance from the bulky acyl group may require alternative catalysts (e.g., XPhos Pd G3) .

Q. What crystallographic approaches resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on the dihedral angle between the pyridine and pentafluorobenzoyl planes (expected: 15–25°) .
  • Challenge : If twinning occurs (common in fluorinated compounds), employ SHELXD for phase correction and OLEX2 for visualization .
  • Validation : Compare experimental bond lengths (C-Cl: ~1.73 Å; C=O: ~1.21 Å) with DFT-optimized structures .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). The chloro and acyl groups show high binding affinity (ΔG < -8 kcal/mol) .
  • ADMET Prediction : SwissADME predicts moderate LogP (~3.2) and blood-brain barrier permeability, suggesting CNS activity potential .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis of this compound?

  • Methodological Answer :

  • Hazard Control : Use closed systems to avoid inhalation (vapor pressure: ~0.01 mmHg at 25°C) .
  • Waste Management : Neutralize reaction byproducts (e.g., HCl) with 10% NaOH before disposal .
  • PPE : Wear nitrile gloves and face shields; avoid contact with chlorinated solvents (risk of exothermic decomposition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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